![molecular formula C19H22N4O4S B2510502 {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide CAS No. 919019-06-0](/img/structure/B2510502.png)
{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide, also known as APS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various proteins and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit certain enzymes . The compound likely interacts with its targets, leading to changes in their function.
Biochemical Pathways
Similar compounds have been reported to have antimicrobial activity and potential effects against gram-positive pathogens .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to have potential antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4-acetylpiperazinyl)sulfonyl]phenyl-N-(2-pyridylmethyl)carboxamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide for lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar properties. Additionally, {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide. One area of interest is in the development of {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide and its potential interactions with other signaling pathways. Finally, research is needed to optimize the synthesis and purification methods for {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide to improve its solubility and accessibility for researchers.
Synthesemethoden
{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 4-acetylpiperazine and 2-pyridinecarboxaldehyde. The resulting compound is then purified through recrystallization to obtain {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide has been found to have potential applications in various fields of scientific research. One of the primary areas of interest is in cancer research, where {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-15(24)22-10-12-23(13-11-22)28(26,27)18-7-5-16(6-8-18)19(25)21-14-17-4-2-3-9-20-17/h2-9H,10-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUIJSWTNUAKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2510419.png)
![2-(3-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2510420.png)
![Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2510421.png)
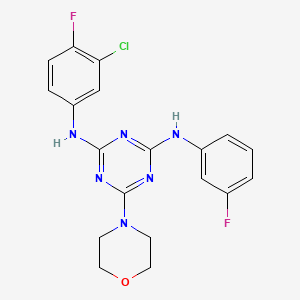
![Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2510426.png)
![4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510427.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2510428.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2510429.png)
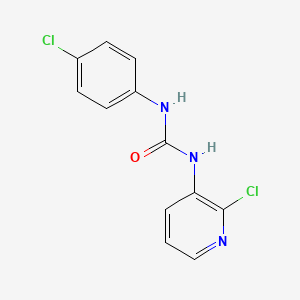
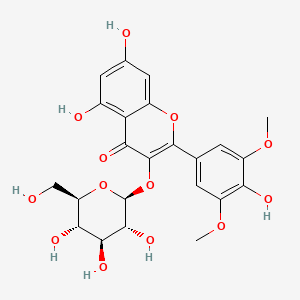
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2510434.png)
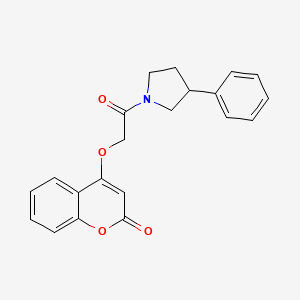
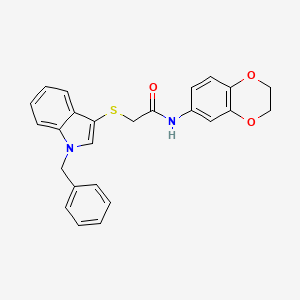
![4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2510442.png)